REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[C:8]([CH3:14])[CH:7]=1.CN(C)C=O>ClCCl>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][Cl:3])=[C:8]([CH3:14])[CH:7]=1
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Name
|
|
Quantity
|
14.31 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
32.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CO)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extract with dichloromethane (300 mL)
|
Type
|
WASH
|
Details
|
wash
|
Type
|
EXTRACTION
|
Details
|
extract with 5% aq. sodium bicarbonate (30 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.16 mol | |
AMOUNT: MASS | 35 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |